![molecular formula C20H22ClN3O3S B2395112 N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 686734-73-6](/img/structure/B2395112.png)
N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Structural Insights
The compound "N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide" has been explored in various research contexts for its synthesis and structural characterization. The synthetic pathways often involve complex reactions including aza-Wittig reactions, condensation with isocyanates, and further treatment with amines or phenols under catalytic conditions. Structural confirmation of similar compounds has been achieved through X-ray crystallography, providing detailed insights into their molecular configurations and interactions. Such compounds are synthesized through multi-step processes involving initial preparation of phosphoranylideneamino derivatives, followed by reactions with 4-chlorophenyl isocyanate and subsequent steps leading to the final product. The structural elucidation of these compounds underscores their complex architecture and potential functional utility in various scientific applications (Liu, He, & Ding, 2007).
Antimicrobial and Antifungal Potential
Biological Activity Investigations
Research into compounds with similar core structures to "this compound" has revealed significant antimicrobial and antifungal activities. These compounds, upon synthesis, have been subjected to biological evaluations to assess their efficacy against various microbial strains. Results have demonstrated that some of these synthesized compounds exhibit considerable inhibitory effects on bacterial and fungal growth, highlighting their potential as antimicrobial and antifungal agents. This is particularly relevant in the search for new therapeutic agents against resistant microbial strains, providing a foundation for further development and optimization of these compounds for medical use (Akbari et al., 2008).
Anticancer Activity and Molecular Interactions
Anticancer Properties and Mechanistic Insights
The exploration of compounds structurally related to "this compound" has extended into the realm of anticancer research. These investigations have included the synthesis of novel derivatives and their evaluation against various cancer cell lines. Notably, certain derivatives have shown promising anticancer activities, with mechanisms of action potentially involving interactions with specific cellular targets. Molecular docking studies and other computational methods have been utilized to understand the interactions at the molecular level, providing insights into how these compounds might inhibit cancer cell proliferation. This research indicates the potential of these compounds as lead structures for the development of new anticancer therapies, contributing to the ongoing search for effective cancer treatments (Huang et al., 2020).
Mechanism of Action
Target of Action
It is known that the compound exhibits activity as a fungicide , suggesting that its targets are likely to be proteins or enzymes essential for fungal growth and reproduction.
Mode of Action
As a fungicide, it is likely to interfere with critical biological processes in fungi, such as cell wall synthesis, protein synthesis, or metabolic pathways, leading to the death of the fungal cells .
Biochemical Pathways
Given its fungicidal activity , it can be inferred that the compound disrupts pathways vital for the survival and proliferation of fungi.
Result of Action
The compound’s fungicidal activity suggests that its action results in the inhibition of fungal growth and potentially the death of fungal cells . This makes it useful in controlling fungal pathogens in various applications, such as in agriculture.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c21-15-7-5-14(6-8-15)9-11-22-17(25)4-2-1-3-12-24-19(26)18-16(10-13-28-18)23-20(24)27/h5-8,10,13H,1-4,9,11-12H2,(H,22,25)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEWFCNGXJHAFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CS3)NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
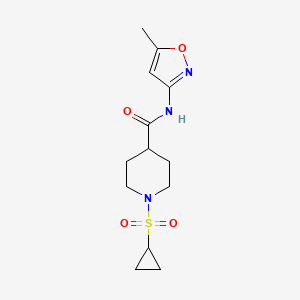
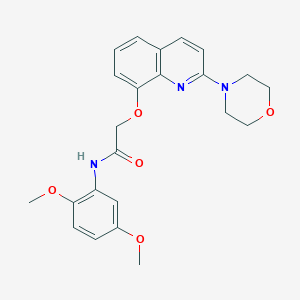
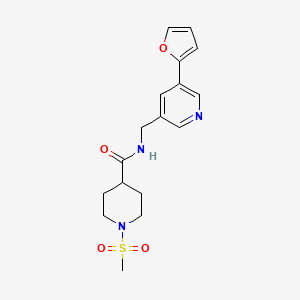
![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)
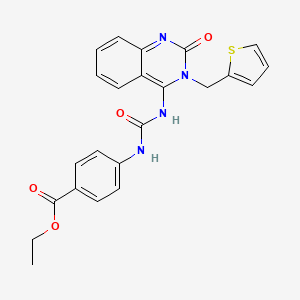
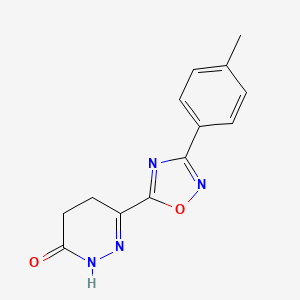
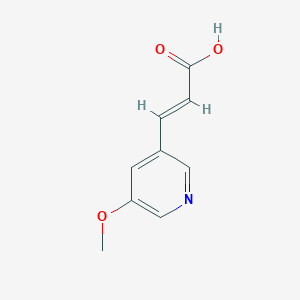
![3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2395042.png)

![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)

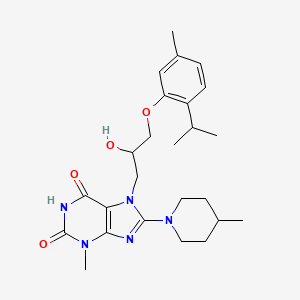
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2395049.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2395052.png)
